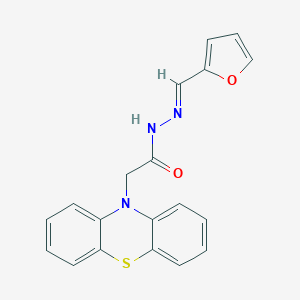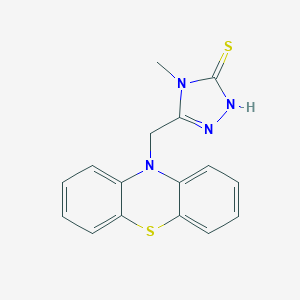
3-Hydroxy-3-methyl-2-propyl-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-methyl-2-propyl-1-isoindolinone, also known as HMPI, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been found to have a unique mechanism of action that makes it useful for a variety of purposes, including as a tool for studying biological processes and as a potential therapeutic agent. In
作用機序
The mechanism of action of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone involves its inhibition of the enzyme serine palmitoyltransferase (SPT), which is involved in the biosynthesis of sphingolipids. 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone binds to the active site of SPT and prevents the enzyme from catalyzing the reaction that produces sphingolipids. This inhibition of SPT leads to a decrease in sphingolipid levels, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has been found to have a number of biochemical and physiological effects. In addition to its inhibition of SPT, 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the disruption of sphingolipid metabolism and signaling pathways. 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has also been found to have anti-inflammatory effects, which may be due to its inhibition of sphingolipid signaling.
実験室実験の利点と制限
One of the main advantages of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone for lab experiments is its specificity for SPT. Because 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone binds specifically to the active site of SPT, it can be used to study the role of sphingolipids in cellular processes without affecting other enzymes or pathways. However, one limitation of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone is its potential toxicity at high concentrations. Careful dosing and monitoring of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone is necessary to ensure that it does not have toxic effects on cells or organisms.
将来の方向性
There are many potential future directions for research on 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone. One area of interest is its potential as a therapeutic agent for cancer and other diseases. 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone's ability to induce apoptosis in cancer cells makes it a promising candidate for further study. Additionally, further research is needed to fully understand the role of sphingolipids in cellular processes and the potential effects of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone on these processes. Finally, the development of new synthesis methods and analogs of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone may lead to improved specificity and efficacy for use in scientific research.
合成法
The synthesis of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone involves a multi-step process that begins with the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride to form a diene-maleic anhydride adduct. This adduct is then reacted with hydroxylamine to form the corresponding oxime. The oxime is then reduced with sodium borohydride to form the final product, 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone. This synthesis method has been optimized to yield high purity 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone with good yields.
科学的研究の応用
3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has been studied for its potential applications in scientific research. One of the main uses of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone is as a tool for studying biological processes. 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has been found to inhibit the activity of a key enzyme involved in the biosynthesis of sphingolipids, which are important signaling molecules in cells. By inhibiting this enzyme, 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone can be used to study the role of sphingolipids in various cellular processes.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
3-hydroxy-3-methyl-2-propylisoindol-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11(14)9-6-4-5-7-10(9)12(13,2)15/h4-7,15H,3,8H2,1-2H3 |
InChIキー |
DPZASWBWWBQIGR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C)O |
正規SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)

![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)


![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)